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Compound of Interest

2-Cyano-5-
Compound Name: _ ) )
(trifluoromethyl)phenylboronic acid

Cat. No.: B1430940

In the landscape of modern medicinal chemistry and materials science, the strategic design of
molecular building blocks is paramount to the successful synthesis of novel chemical entities
with tailored properties. 2-Cyano-5-(trifluoromethyl)phenylboronic acid has emerged as a
particularly valuable reagent due to the unique combination of three distinct functional groups
on a stable phenyl scaffold. The boronic acid moiety serves as a versatile handle for palladium-
catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the
facile construction of carbon-carbon bonds.[1][2] The electron-withdrawing trifluoromethyl (-
CF3) group is a critical modulator of physicochemical properties, often employed to enhance
metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] Simultaneously, the
cyano (-CN) group provides an additional site for synthetic elaboration and can act as a
bioisostere for other functional groups. This guide provides an in-depth exploration of the
structural information, properties, synthesis, and applications of this compound, tailored for
researchers, scientists, and drug development professionals.

Part 1: Core Structural and Physicochemical
Properties

2-Cyano-5-(trifluoromethyl)phenylboronic acid is a solid compound at room temperature,
valued for its role as a synthetic intermediate. Its structure is characterized by a benzene ring
substituted with a boronic acid group, a cyano group, and a trifluoromethyl group at positions 1,
2, and 5, respectively. The strong electron-withdrawing nature of both the cyano and
trifluoromethyl groups significantly influences the electronic properties of the phenyl ring and
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the reactivity of the boronic acid. This electronic effect increases the Lewis acidity of the boron
atom, which can enhance its participation in catalytic cycles, such as amidation reactions.[4]

Key Property Summary

Property Value Reference
CAS Number 1375110-43-2

Molecular Formula CsHsBF3NO:2

Molecular Weight 214.94 g/mol

Physical Form Solid

Purity Typically >98%

InChi Key YQGZUORHRHHHGC-

UHFFFAOYSA-N

Storage Conditions Inert atmosphere, 2-8°C

Part 2: Synthesis and Mechanistic Considerations

The synthesis of phenylboronic acids bearing reactive functional groups like nitriles requires
careful consideration of reaction conditions to avoid undesirable side reactions.[5]
Organomagnesium (Grignard) reagents, commonly used in boronic acid synthesis, are
generally incompatible with nitrile groups. Therefore, a common and effective strategy involves
a lithium-halogen exchange at low temperatures, followed by borylation with a trialkoxyborane.

[5]

Workflow for a Plausible Synthetic Route
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Step 1: Lithiation

2-Bromo-4-(trifluoromethyl)benzonitrile

n-Butyllithium (n-BuLi)
THF, -78°C

Aryllithium Intermediate

Step 2: Borylation & Hydrolysis

Triisopropyl Borate [B(O-iPr)3]
-78°C to RT

Boronate Ester Intermediate

@US Acidic Workup (e.g@

2-Cyano-5-(trifluoromethyl)phenylboronic acid

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Cyano-5-(trifluoromethyl)phenylboronic acid.
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Detailed Synthetic Protocol

Objective: To synthesize 2-Cyano-5-(trifluoromethyl)phenylboronic acid from 2-Bromo-4-
(trifluoromethyl)benzonitrile.

Materials:

2-Bromo-4-(trifluoromethyl)benzonitrile

e n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

e Triisopropyl borate

e Anhydrous Tetrahydrofuran (THF)

 Hydrochloric acid (HCI), 1 M

o Saturated sodium chloride solution (brine)

e Anhydrous magnesium sulfate (MgSOa)

o Ethyl acetate

¢ Hexanes

Protocol:

o Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-4-
(trifluoromethyl)benzonitrile to a flame-dried, three-neck round-bottom flask equipped with a
magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in
anhydrous THF.

e Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-BuLi
dropwise via the dropping funnel, ensuring the internal temperature does not rise above
-70°C. Stir the mixture at -78°C for 1 hour.

o Causality: This low-temperature lithium-halogen exchange is crucial. It generates the
reactive aryllithium species while preventing its reaction with the nitrile group, which would
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otherwise occur at higher temperatures.[5]

o Borylation: While maintaining the temperature at -78°C, add triisopropyl borate dropwise.
The reaction is typically exothermic; control the addition rate to keep the temperature below
-70°C.

e Quenching and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly
warm to room temperature and stir overnight. Cool the mixture in an ice bath and quench by
the slow addition of 1 M HCI. Stir vigorously for 1-2 hours to ensure complete hydrolysis of
the boronate ester.

o Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers
and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with
brine, dry over anhydrous MgSOa, filter, and concentrate under reduced pressure. The crude
product can be purified by recrystallization or column chromatography.

Part 3: Applications in Synthesis and Drug
Discovery

The primary utility of 2-Cyano-5-(trifluoromethyl)phenylboronic acid lies in its application as
a building block in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling Reaction

This reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp?)-
C(sp?) bonds.[2] 2-Cyano-5-(trifluoromethyl)phenylboronic acid is an excellent coupling
partner for introducing the 2-cyano-5-(trifluoromethyl)phenyl moiety onto various aromatic or
heteroaromatic systems.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Suzuki-Miyaura Protocol

Objective: To couple 2-Cyano-5-(trifluoromethyl)phenylboronic acid with an aryl bromide
(e.g., 4-bromopyridine).

Materials:

2-Cyano-5-(trifluoromethyl)phenylboronic acid (1.2 eq)

4-Bromopyridine (1.0 eq)

Pd(PPhs) (0.03 eq)

Potassium carbonate (K2COs3) (2.5 eq)

1,4-Dioxane and Water (e.g., 4:1 mixture)
Protocol:

e Reaction Setup: To a reaction vessel, add 2-Cyano-5-(trifluoromethyl)phenylboronic acid,
4-bromopyridine, Pd(PPhs)s, and K2COs.
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e Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

o Causality: The Pd(0) catalyst is sensitive to oxygen. Removing oxygen is critical to prevent
catalyst oxidation and ensure high catalytic activity.

e Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

o Reaction: Heat the mixture to reflux (e.g., 90-100°C) with vigorous stirring. Monitor the
reaction progress by TLC or LC-MS.

o Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate
and water. Separate the layers, extract the agueous phase with ethyl acetate, and combine
the organic layers.

 Purification: Wash the combined organic layers with brine, dry over MgSOa, filter, and
concentrate. Purify the crude product by column chromatography on silica gel.

Impact on Drug Design

The incorporation of the trifluoromethyl group is a well-established strategy in medicinal
chemistry to modulate a compound's pharmacokinetic profile.[6]

e Metabolic Stability: The C-F bond is exceptionally strong, making the -CFs group resistant to
metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a
drug.

 Lipophilicity: The -CFs group significantly increases lipophilicity, which can enhance
membrane permeability and improve oral bioavailability.

» Binding Affinity: The electronegativity and size of the -CFs group can lead to favorable
interactions with biological targets, potentially increasing potency.[2]

Part 4: Safety, Handling, and Storage

Proper handling and storage are essential when working with 2-Cyano-5-
(trifluoromethyl)phenylboronic acid to ensure user safety and maintain compound integrity.

GHS Hazard Information
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Pictogram Class Hazard Statement

H302: Harmful if swallowed.
H312: Harmful in contact with
skin. H332: Harmful if inhaled.
Warning H315/H319: Causes skin and
serious eye irritation.[7][8]
H335: May cause respiratory

irritation.[9]

Handling and Storage Protocols

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, a lab coat, and chemical-resistant gloves.[8]

¢ Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid
inhalation of dust.[7]

o Storage: Store the container tightly sealed in a dry and cool place (2-8°C) under an inert
atmosphere. Boronic acids can undergo dehydration to form boroxines, especially when
exposed to heat or moisture; proper storage minimizes this degradation pathway.

o First Aid:

Skin Contact: Wash off immediately with plenty of soap and water.[10]

o

[¢]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.[7]

[¢]

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[7]

[¢]

Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]

Conclusion

2-Cyano-5-(trifluoromethyl)phenylboronic acid stands out as a highly functionalized and
versatile building block. Its uniqgue combination of a reactive boronic acid handle, a property-
enhancing trifluoromethyl group, and a synthetically adaptable cyano group makes it an
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invaluable tool for chemists in both academic and industrial research. A thorough
understanding of its properties, synthetic routes, and reaction protocols, coupled with stringent
adherence to safety guidelines, will continue to facilitate its use in the creation of advanced
materials and the next generation of therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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